(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyran ring and multiple acetoxy groups, making it a valuable intermediate in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a sugar derivative, followed by the introduction of the trichloroiminoethoxy group. The final step involves acetylation to obtain the triacetate form. Reaction conditions often include the use of protecting groups, such as benzyl or phenylthio, and reagents like acetic anhydride and pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the trichloroimino group to an amine or other functional groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.
Scientific Research Applications
(2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The trichloroimino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. The acetoxy groups enhance the compound’s solubility and facilitate its transport within biological systems. The tetrahydropyran ring provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate: This compound has a similar structure but differs in the stereochemistry of the acetoxymethyl group.
Phenyl 6-O-benzyl-1-thio-β-D-galactoside: Another compound with a tetrahydropyran ring, used as a building block in carbohydrate synthesis.
Uniqueness
The uniqueness of (2R,3R,4S,5R,6R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate lies in its combination of functional groups and stereochemistry, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H18Cl3NO8 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C14H18Cl3NO8/c1-5-9(23-6(2)19)10(24-7(3)20)11(25-8(4)21)12(22-5)26-13(18)14(15,16)17/h5,9-12,18H,1-4H3/t5-,9-,10+,11-,12-/m1/s1 |
InChI Key |
CBEDSVQSHODOKN-NOWHUZAPSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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